4-(Dimethylamino)cyclohexane-1-carbonyl chloride
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Overview
Description
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of cyclohexane, where a dimethylamino group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)cyclohexane-1-carbonyl chloride typically involves the reaction of 4-(Dimethylamino)cyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
4-(Dimethylamino)cyclohexanone+SOCl2→4-(Dimethylamino)cyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)cyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-(Dimethylamino)cyclohexanone and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(Dimethylamino)cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous solutions are used under mild acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Dimethylamino)cyclohexanone: Formed from hydrolysis.
4-(Dimethylamino)cyclohexanol: Formed from reduction.
Scientific Research Applications
4-(Dimethylamino)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)cyclohexane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the 4-(Dimethylamino)cyclohexane-1-carbonyl moiety into other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)cyclohexanone: Lacks the carbonyl chloride group and is less reactive towards nucleophiles.
4-(Dimethylamino)cyclohexanol: Contains a hydroxyl group instead of the carbonyl chloride group, making it more suitable for reduction reactions.
Cyclohexane-1-carbonyl chloride: Lacks the dimethylamino group, resulting in different reactivity and applications.
Uniqueness
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is unique due to the presence of both the dimethylamino and carbonyl chloride groups. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
CAS No. |
476493-04-6 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
VCLBDXRDDJEBDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
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